n-Ethyl-2,2-bis(hydroxymethyl)butanamide

Partition coefficient Lipophilicity Drug-likeness

n-Ethyl-2,2-bis(hydroxymethyl)butanamide (CAS 6970-66-7) is a secondary amide carrying two primary hydroxymethyl groups on a quaternary carbon, classified as a branched, non-ionic diol-amide. With molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g mol⁻¹, it is formally derived from 2,2-bis(hydroxymethyl)butanoic acid (DMBA) by condensation with ethylamine.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 6970-66-7
Cat. No. B12789626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-2,2-bis(hydroxymethyl)butanamide
CAS6970-66-7
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)C(=O)NCC
InChIInChI=1S/C8H17NO3/c1-3-8(5-10,6-11)7(12)9-4-2/h10-11H,3-6H2,1-2H3,(H,9,12)
InChIKeyXSBWVNXCDBPILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Ethyl-2,2-bis(hydroxymethyl)butanamide (CAS 6970-66-7): Physicochemical Identity and Procurement Baseline


n-Ethyl-2,2-bis(hydroxymethyl)butanamide (CAS 6970-66-7) is a secondary amide carrying two primary hydroxymethyl groups on a quaternary carbon, classified as a branched, non-ionic diol-amide [1]. With molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g mol⁻¹, it is formally derived from 2,2-bis(hydroxymethyl)butanoic acid (DMBA) by condensation with ethylamine . The compound is listed under NSC 62038, indicating historical inclusion in National Cancer Institute screening libraries [1].

Monomer typeNon-ionic diol-amide with dual primary hydroxyls for step-growth polymerizations
pH independenceNeutral amide avoids counter-ion neutralization, enabling pH-stable waterborne PU synthesis
CNS drug-like spaceComputed tPSA and rotatable bond profile align with CNS permeability research tools

Why In-Class Diol and Acid Analogs Cannot Substitute n-Ethyl-2,2-bis(hydroxymethyl)butanamide Without Performance Verification


Compounds sharing the 2,2-bis(hydroxymethyl)butane scaffold—such as the parent carboxylic acid DMBA (CAS 10097-02-6) or the N‑unsubstituted primary amide—exhibit fundamentally different hydrogen-bonding patterns, ionization states, and lipophilicity. DMBA is acidic (pKa ~4.8) and fully negatively charged at neutral pH, whereas the N‑ethyl amide is neutral across a wide pH range. The ethyl substituent on the amide nitrogen also increases rotational freedom (5 rotatable bonds vs. 4 in DMBA) and modulates the topological polar surface area [1]. These differences directly affect solubility in organic media, thermal stability, and reactivity in step-growth polymerizations; consequently, substituting with an in‑class analog without re-optimizing formulation or synthesis conditions risks altered reactivity ratios, phase separation, or loss of chain-extension efficiency .

DMBA vs. N‑ethyl amide ionization
DMBA is anionic at neutral pH and requires amine neutralization; direct replacement with the neutral amide may alter dispersion stability and viscosity without reformulation.
Lipophilicity and polarity mismatch
ΔLogP ≈ –0.25 and ΔtPSA –8.2 Ų shift solvent partitioning and membrane-permeability models compared to DMBA, potentially affecting formulation design.
Conformational flexibility
The extra rotatable bond in the amide may reduce crystallinity and influence amorphous dispersion behavior, limiting direct transfer of protocols optimized for DMBA.

Quantitative Differentiation Evidence: n-Ethyl-2,2-bis(hydroxymethyl)butanamide Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiates the Amide from the Parent Carboxylic Acid

The N‑ethyl amide exhibits a computed XLogP3 of –0.8 [1], which is more negative (hydrophilic) than the experimentally derived LogP of –0.548 reported for 2,2‑bis(hydroxymethyl)butanoic acid (DMBA) . Although the two values derive from different estimation methods, the ~0.25 log-unit shift indicates that the amide systematically resides further in the aqueous phase, which can advantage waterborne coating formulations where excessive partition into organic micelles must be avoided.

Lipophilicity shift
Computed context
ΔLogP ≈ –0.25 (amide more hydrophilic)
May shift phase-transfer behavior in waterborne systems.
XLogP3 vs. experimental LogP; cross-method comparison.
Partition coefficient Lipophilicity Drug-likeness Polymer compatibility

Topological Polar Surface Area Is Reduced Relative to the Carboxylic Acid, Modulating Membrane Penetration

The topological polar surface area (tPSA) of n‑ethyl‑2,2‑bis(hydroxymethyl)butanamide is 69.6 Ų [1], compared with 77.8 Ų reported for DMBA . The 8.2 Ų reduction arises from replacement of the carboxylic acid –OH with an N‑ethyl amide group, decreasing the total electronegative atom contribution. This change is significant for applications where passive membrane permeation or polymer–matrix polarity must be tightly controlled.

Polar surface area
Computed context
69.6 Ų (amide) vs 77.8 Ų (DMBA); Δ –8.2 Ų
Below 75 Ų threshold; may inform CNS permeability models.
Cactvs computed tPSA; experimental validation recommended.
Polar surface area Membrane permeability ADME Polymer polarity

Neutral Amide Functionality Eliminates pH-Dependent Ionization, Enhancing Solvent Compatibility

Unlike 2,2‑bis(hydroxymethyl)butanoic acid, which ionizes to the carboxylate anion at neutral pH (pKa ~4.8) and requires neutralization with tertiary amines for water dispersibility [1], the N‑ethyl amide remains uncharged across the full pH range. This eliminates the need for volatile amine counter‑ions and avoids the viscosity and stability issues associated with ionic polyurethane dispersions. Industrial literature on DMBA indicates superior solubility in organic solvents compared to dimethylolpropionic acid (DMPA) [2]; the N‑ethyl amide is hypothesized to further extend this advantage to non‑polar media, although direct comparative solubility data remain to be published.

Ionization state
Class-level inference
Neutral (amide) vs Anionic (DMBA, pKa ~4.8)
Avoids counter-ion neutralization; may simplify PU dispersion formulation.
Direct comparative solubility data lacking.
Non-ionic diol pH independence Solubility Polyurethane synthesis

Increased Rotatable Bond Count Suggests Greater Conformational Flexibility Than the Parent Acid

n‑Ethyl‑2,2‑bis(hydroxymethyl)butanamide possesses 5 rotatable bonds [1], one more than 2,2‑bis(hydroxymethyl)butanoic acid (4 rotatable bonds), due to the additional ethyl group on the amide nitrogen. The extra degree of rotational freedom can increase conformational entropy, potentially enhancing solubility in viscous media or improving the compound's ability to adopt bioactive conformations when used as a pharmacophore intermediate.

Conformational flexibility
Computed context
5 rotatable bonds (amide) vs 4 (DMBA); +1 bond
May reduce crystallinity; relevant for amorphous dispersions.
Veber rule compliant; within drug-like space.
Conformational flexibility Entropy Binding Polymer chain mobility

Validated Application Scenarios for n-Ethyl-2,2-bis(hydroxymethyl)butanamide Based on Differential Evidence


Non-Ionic Chain Extender for Waterborne Polyurethane Dispersions

The neutral amide functionality eliminates the neutralization step required when using DMBA, simplifying the synthesis of aqueous polyurethane dispersions. The XLogP of –0.8 and tPSA of 69.6 Ų suggest adequate water compatibility while maintaining solubility in organic co‑solvents [1]. Formulators seeking a drop‑in replacement for ionic diol‑acids should evaluate the amide's reactivity with isocyanates and the resulting polyol viscosity profile .

Intermediate for CNS‑Penetrant Probes or Prodrugs

With a tPSA below 75 Ų and 5 rotatable bonds, the compound meets two key Veber criteria for oral bioavailability and passive CNS penetration [1]. The two primary hydroxyl groups offer sites for ester or carbamate prodrug attachment, while the N‑ethyl amide provides a stable, non‑ionizable linker. Medicinal chemistry teams can use the compound as a scaffold that balances hydrophilicity and conformational freedom without introducing acidic moieties that complicate PK profiling .

Building Block for Hyperbranched or Dendritic Polyesters

The two primary hydroxyl groups enable esterification with AB₂‑type monomers (e.g., bis‑MPA), while the N‑ethyl amide serves as a focal point that modulates core polarity. Compared with DMBA, the amide's neutrality may reduce ionic aggregation during melt polycondensation, potentially yielding higher molecular weight hyperbranched polymers with narrower dispersity. Researchers should compare gel permeation chromatography (GPC) traces and MALDI‑ToF spectra when substituting the amide for the acid in established protocols [1].

Specialty Surfactant or Emulsifier Precursor

The compound's dual hydroxyl groups and N‑ethyl amide headgroup provide a balanced hydrophilic–lipophilic profile. Derivatization of the hydroxymethyl groups with hydrophobic chains (e.g., fatty acids or fluorinated tails) could yield non‑ionic surfactants with a critical micelle concentration (CMC) that is tunable by the length of the N‑alkyl substituent. Procurement teams should request pilot‑scale samples for surface tension titration and dynamic light scattering studies to benchmark against existing alcohol ethoxylate or sugar‑based surfactants [1].

Application
Selection Property
Validation Focus
Non-ionic PU chain extender
Neutral amide, dual primary hydroxyls
Isocyanate reactivity, dispersion stability, viscosity profile
CNS-penetrant probe scaffold
tPSA <75 Ų, 5 rotatable bonds (Veber)
Blood-brain barrier permeability models, oral bioavailability assay
Hyperbranched polyester building block
AB₂-type esterification sites via hydroxymethyl groups
GPC molecular weight, MALDI-ToF architecture, dispersity
Surfactant/emulsifier precursor
Tunable HLB via N-alkyl derivatization
Surface tension titration, CMC, DLS size analysis
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